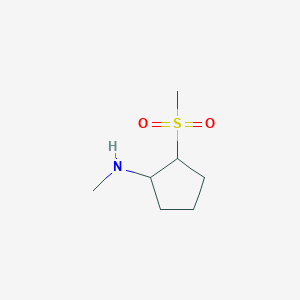
2-methanesulfonyl-N-methylcyclopentan-1-amine
Overview
Description
2-Methanesulfonyl-N-methylcyclopentan-1-amine is a chemical compound with the molecular formula C7H15NO2S It is characterized by the presence of a cyclopentane ring substituted with a methanesulfonyl group and an N-methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-methylcyclopentan-1-amine typically involves the reaction of cyclopentanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as distillation and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-N-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding N-methylcyclopentan-1-amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: N-methylcyclopentan-1-amine.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonyl-N-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylcyclopentan-1-amine: Lacks the methanesulfonyl group, resulting in different chemical reactivity and biological activity.
2-Methanesulfonylcyclopentan-1-amine: Lacks the N-methyl group, which affects its solubility and interaction with biological targets.
N-Methyl-2-(methylsulfonyl)cyclohexan-1-amine: Contains a cyclohexane ring instead of a cyclopentane ring, leading to differences in steric effects and reactivity.
Uniqueness
2-Methanesulfonyl-N-methylcyclopentan-1-amine is unique due to the combination of the methanesulfonyl and N-methyl groups on a cyclopentane ring. This structural arrangement imparts specific chemical properties, such as increased electrophilicity and the ability to participate in diverse chemical reactions. Additionally, its potential biological activity makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
N-methyl-2-methylsulfonylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-8-6-4-3-5-7(6)11(2,9)10/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKMTUPGLFXONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


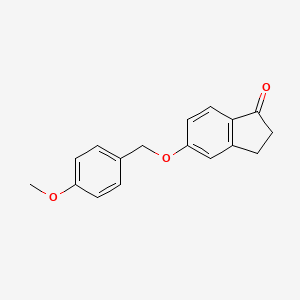
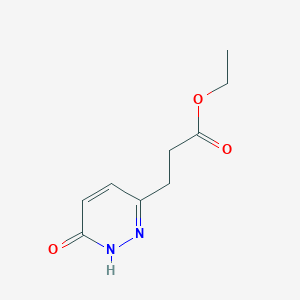
![2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid](/img/structure/B1463961.png)

![2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B1463964.png)
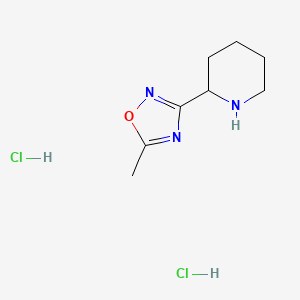
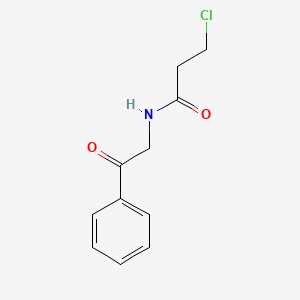
![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)
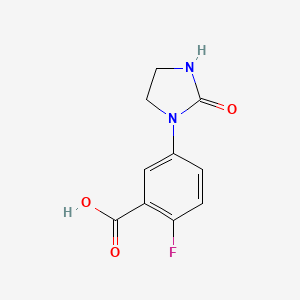
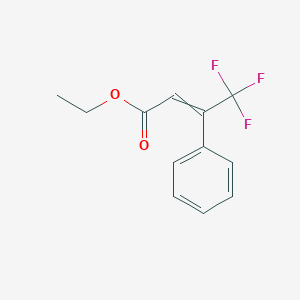
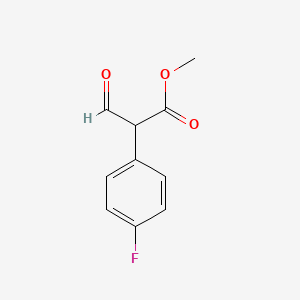

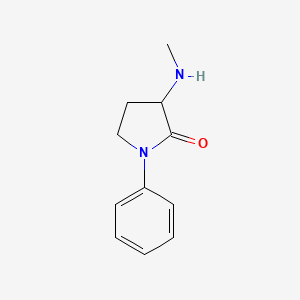
![1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1463980.png)
